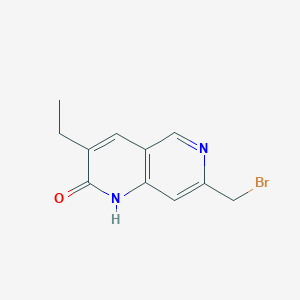
7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by the presence of a bromomethyl group at the 7th position and an ethyl group at the 3rd position on the naphthyridine ring. The compound’s unique structure makes it a valuable subject of study in various scientific fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one typically involves the bromination of a precursor naphthyridine compound. One common method includes the reaction of 3-ethyl-1H-1,6-naphthyridin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted naphthyridine derivatives.
- Oxidation reactions produce naphthyridine ketones or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted naphthyridines.
科学的研究の応用
7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a DNA intercalator and alkylating agent, which can be useful in cancer therapy.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: The compound’s ability to interact with biomolecules makes it a valuable tool in studying cellular processes and drug interactions.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one involves its ability to alkylate DNA. The bromomethyl group reacts with nucleophilic sites on DNA bases, leading to the formation of covalent bonds and crosslinks. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The compound’s ability to intercalate between DNA bases further enhances its cytotoxic effects .
類似化合物との比較
1,8-Bis(bromomethyl)acridine: Known for its DNA crosslinking and intercalating properties.
2-(Bromomethyl)-7-methylacridine: Exhibits similar DNA alkylation activity.
2,7-Dimethylacridine: Less active in DNA intercalation compared to other bromomethyl acridines.
Uniqueness: 7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one stands out due to its specific substitution pattern on the naphthyridine ring, which imparts unique electronic and steric properties. These characteristics make it a versatile compound for various applications in medicinal chemistry and materials science.
特性
分子式 |
C11H11BrN2O |
|---|---|
分子量 |
267.12 g/mol |
IUPAC名 |
7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H11BrN2O/c1-2-7-3-8-6-13-9(5-12)4-10(8)14-11(7)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
InChIキー |
YYCWMOLAGYDLOC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C(N=C2)CBr)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)
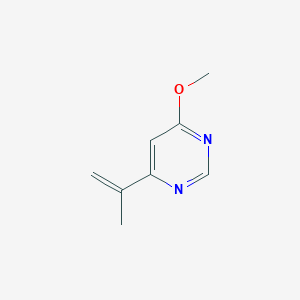
![1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol](/img/structure/B13912008.png)
![7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B13912011.png)
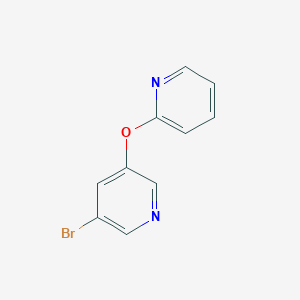
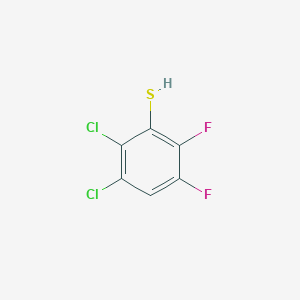
![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
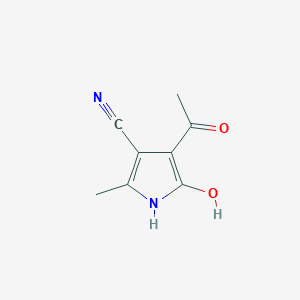
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
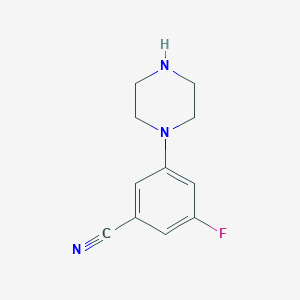
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)
